

Spectroscopic and Pharmacological Profile of 5-Aminoindan: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminoindan

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This technical guide provides an in-depth overview of the spectroscopic data for **5-Aminoindan**, including infrared (IR) spectroscopy and mass spectrometry (MS). It also details the experimental protocols for these analytical techniques and presents a visualization of the compound's potential pharmacological mechanism of action.

Spectroscopic Data

The following sections present the key spectroscopic data for **5-Aminoindan** (CAS No: 24425-40-9, Formula: $C_9H_{11}N$, Molecular Weight: 133.19 g/mol).^[1] This information is crucial for the identification and characterization of the compound in a laboratory setting.

Mass Spectrometry (MS)

The mass spectrum of **5-Aminoindan** was obtained via electron ionization (EI).^[1] This technique is a hard ionization method that results in characteristic fragmentation patterns, providing valuable structural information.^{[2][3][4][5]} The major fragments and their relative intensities are summarized in the table below.

m/z	Relative Intensity (%)
133	100.0
132	85.9
104	34.1
118	25.0
78	15.9
105	15.2
51	11.4
77	10.6
134	9.8
117	8.3

Table 1: Key mass spectrometry peaks and relative intensities for **5-Aminoindan** obtained by electron ionization.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **5-Aminoindan** is available through the NIST/EPA Gas-Phase Infrared Database.^{[1][6]} The principal absorption bands and their corresponding vibrational modes are crucial for identifying the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3400-3500	N-H stretch (asymmetric & symmetric)
~3000-3100	Aromatic C-H stretch
~2800-3000	Aliphatic C-H stretch
~1600	N-H bend (scissoring)
~1450-1600	Aromatic C=C stretch
~1250-1335	Aromatic C-N stretch
~690-900	Aromatic C-H bend (out-of-plane)

Table 2: Principal infrared absorption bands for **5-Aminoindan**.

Experimental Protocols

While specific, detailed experimental parameters for the spectra of **5-Aminoindan** are not fully available, the following protocols are based on the general procedures for the databases and techniques referenced.

Gas-Phase Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **5-Aminoindan** was likely obtained using a Gas Chromatography-Infrared (GC-IR) spectroscopy system.

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer coupled with a gas chromatograph. The NIST spectra were acquired at a resolution of 8 cm⁻¹, while the EPA spectra were obtained at 4 cm⁻¹.^[6]
- **Sample Introduction:** The sample would be injected into the gas chromatograph, where it is vaporized and separated from any impurities.
- **Data Acquisition:** The separated **5-Aminoindan** elutes from the GC column and passes through a heated light pipe in the FTIR spectrometer. The infrared spectrum is recorded "on the fly" as the compound passes through the light pipe. The spectra are typically presented in the range of 550-4000 cm⁻¹ (NIST) or 450-4000 cm⁻¹ (EPA).^[6]

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of **5-Aminoindan** was obtained using electron ionization, a common technique for volatile organic compounds.

- **Ionization Source:** An electron ionization (EI) source.
- **Electron Energy:** The standard electron energy for EI is 70 eV.^[2] This energy is sufficient to cause ionization and reproducible fragmentation of the molecule.
- **Sample Introduction:** The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. Given that the IR spectrum was from a GC-IR, a GC-MS setup is highly probable.
- **Mass Analyzer:** The ions generated in the source are then separated by their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or ion trap.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Pharmacological Signaling Pathway

Aminoindanes, including **5-Aminoindan**, are recognized as a class of psychoactive substances.^[7] Their mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems in the brain.^[7] Some aminoindane derivatives have been shown to act as inhibitors of monoamine oxidase (MAO) and to interact with dopamine receptors.^{[8][9]} ^[10] The following diagram illustrates a potential signaling pathway for **5-Aminoindan** at a synapse.

Caption: Potential pharmacological action of **5-Aminoindan** at a dopaminergic synapse.

The diagram illustrates that **5-Aminoindan** may exert its effects by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, and by inhibiting monoamine oxidase (MAO), the enzyme that metabolizes dopamine within the presynaptic neuron. Both actions would lead to an increased concentration of dopamine in the synaptic cleft, enhancing its binding to postsynaptic dopamine receptors and thereby

modulating downstream signaling pathways. This proposed mechanism is consistent with the known pharmacology of other aminoindane derivatives.

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- To cite this document: BenchChem. [Spectroscopic and Pharmacological Profile of 5-Aminoindan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044798#spectroscopic-data-of-5-aminoindan-ir-ms]

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